

Decoding the Certificate of Analysis for Fenoverine-d8: A Technical Guide

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Compound of Interest

Compound Name: Fenoverine-d8

Cat. No.: B15577955

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for **Fenoverine-d8**, a deuterated internal standard essential for the accurate quantification of the antispasmodic drug Fenoverine in complex biological matrices. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, accuracy, and reproducibility of analytical results in research and development settings.

Introduction to Fenoverine and its Deuterated Analog

Fenoverine is an antispasmodic drug that functions by inhibiting the influx of calcium ions into smooth muscle cells.^{[1][2][3][4]} This mechanism of action makes it effective in treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal spasms.^{[1][5]}

Fenoverine-d8 is a stable, isotopically labeled version of Fenoverine where eight hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from the unlabeled (or "light") Fenoverine by mass spectrometry, while maintaining nearly identical chemical and physical properties.^[6] Consequently, **Fenoverine-d8** serves as an ideal internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.^{[6][7][8]} The use of a deuterated internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.^{[6][8][9]}

Below is a diagram illustrating the structural difference between Fenoverine and its deuterated analog, **Fenoverine-d8**. The deuterium atoms are strategically placed on one of the aromatic rings.

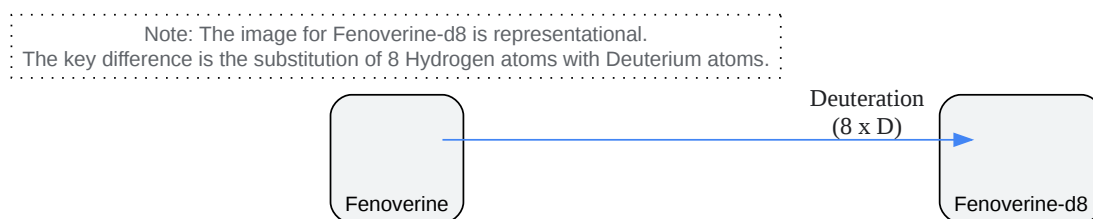


Figure 1: Molecular Structures of Fenoverine and Fenoverine-d8

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Caption: Figure 1: Molecular Structures of Fenoverine and **Fenoverine-d8**.

Quantitative Data Summary from a Certificate of Analysis

A Certificate of Analysis for **Fenoverine-d8** provides critical data regarding its identity, purity, and isotopic composition. The following tables summarize typical quantitative data found on such a document.

Table 1: Identity and Physicochemical Properties

| Parameter | Specification | Result |
|-------------------|--|----------|
| Product Name | Fenoverine-d8 | Conforms |
| Molecular Formula | C ₂₆ H ₁₇ D ₈ N ₃ O ₃ S | Conforms |
| Molecular Weight | 465.63 g/mol | Conforms |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in DMSO, DMF | Conforms |

Table 2: Purity Assessment

| Analytical Method | Purity Specification | Result |
|--------------------|-----------------------|----------|
| HPLC-UV (254 nm) | ≥ 98.0% | 99.5% |
| LC-MS | ≥ 98.0% | 99.7% |
| ¹ H-NMR | Conforms to Structure | Conforms |

Table 3: Isotopic Purity

| Parameter | Specification | Result |
|--------------------------------------|---------------|---------------|
| Isotopic Enrichment | ≥ 99 atom % D | 99.6 atom % D |
| Deuterated Isotopologue Distribution | | |
| d8 | Report Value | > 99% |
| d7 | Report Value | < 1% |
| d0 (Unlabeled) | Report Value | < 0.1% |

Experimental Protocols

The data presented in the CoA are generated using validated analytical methods. Below are detailed protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of **Fenoverine-d8** by separating it from any non-isotopic impurities.
- Instrumentation:
 - HPLC system with a UV detector
 - C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: 0.1% Formic Acid in Acetonitrile
- Procedure:
 - Prepare a 1 mg/mL solution of **Fenoverine-d8** in a suitable solvent (e.g., Acetonitrile).
 - Set the column temperature to 30°C.
 - Inject 5 μ L of the sample.
 - Run a gradient elution from 30% B to 95% B over 15 minutes.
 - Maintain the flow rate at 1.0 mL/min.
 - Monitor the eluent at a wavelength of 254 nm.
 - Calculate the purity based on the area percentage of the principal peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Objective: To confirm the molecular weight of **Fenoverine-d8** and assess its isotopic distribution.

- Instrumentation:
 - LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Procedure:
 - Utilize the same LC conditions as described in the HPLC protocol.
 - The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
 - Acquire data over a mass range of m/z 100-1000.
 - Confirm the mass of the protonated molecular ion $[M+H]^+$ for **Fenoverine-d8** (expected $m/z \approx 466.24$).
 - Analyze the mass spectrum to determine the relative abundance of different deuterated species (d0 to d8) to calculate the isotopic enrichment.[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure and the positions of deuterium labeling.
- Instrumentation:
 - NMR spectrometer (e.g., 400 MHz or higher).
- Procedure for ^1H -NMR:
 - Dissolve approximately 5-10 mg of **Fenoverine-d8** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire the ^1H -NMR spectrum.
 - The spectrum should be consistent with the structure of Fenoverine, but with a significant reduction or absence of signals corresponding to the protons that have been replaced by deuterium.[\[11\]](#)[\[12\]](#)
- Procedure for ^2H -NMR (Deuterium NMR):

- Using the same sample, acquire a ^2H -NMR spectrum.
- This spectrum will directly show signals for the deuterium atoms, confirming their presence and chemical environment on the molecule.[\[10\]](#)

Workflow and Signaling Pathway Diagrams

Analytical Certification Workflow

The following diagram illustrates the logical workflow for the analytical certification of a deuterated standard like **Fenoverine-d8**.

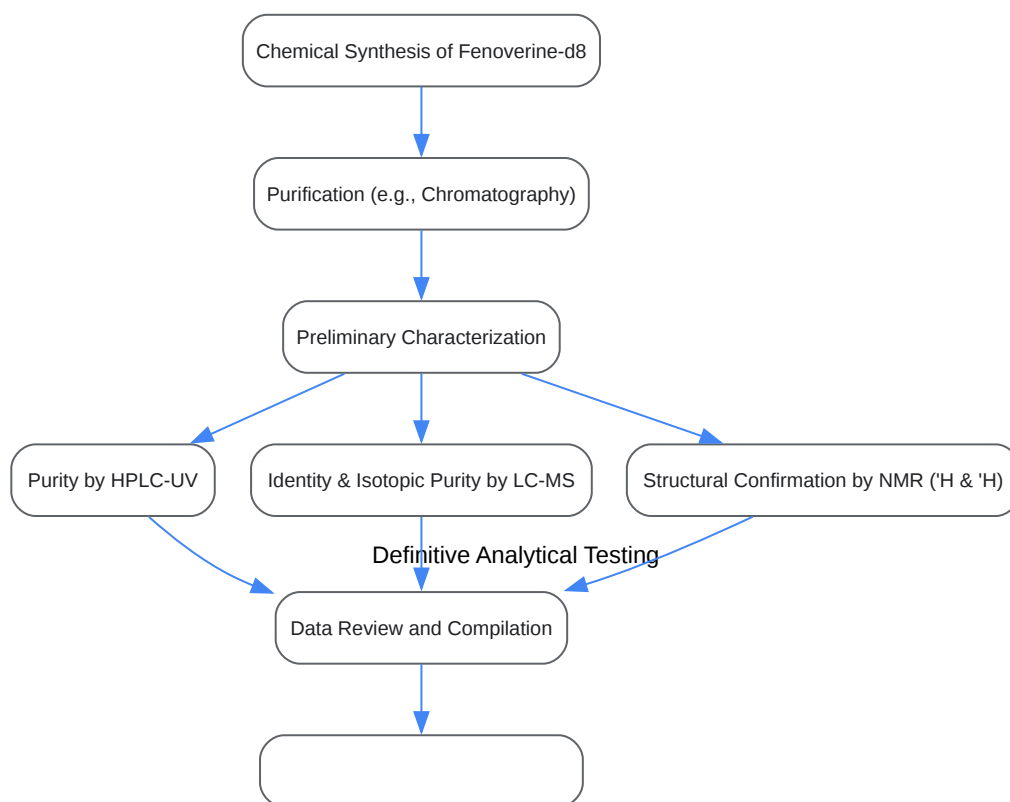


Figure 2: Analytical Workflow for Fenoverine-d8 Certification

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Caption: Figure 2: Analytical Workflow for **Fenoverine-d8** Certification.

Mechanism of Action: Fenoverine Signaling Pathway

Fenoverine exerts its antispasmodic effect by blocking L-type calcium channels in gastrointestinal smooth muscle cells, leading to muscle relaxation.^{[1][2]}

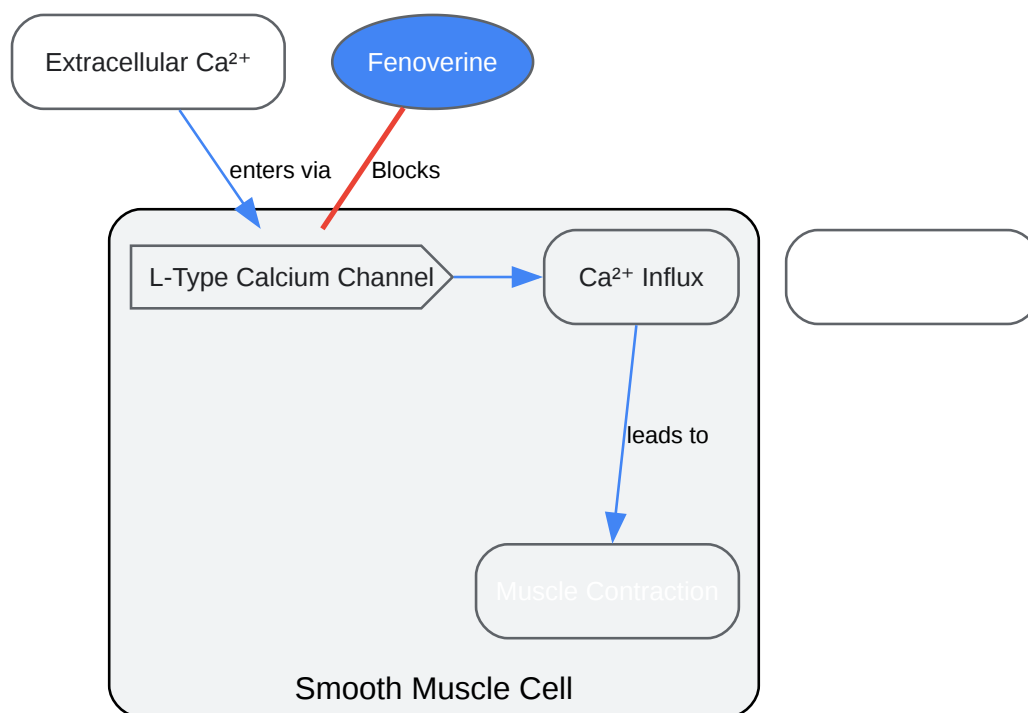


Figure 3: Fenoverine Mechanism of Action

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Caption: Figure 3: Fenoverine Mechanism of Action.

Conclusion

The Certificate of Analysis for **Fenoverine-d8** is a critical document that assures the identity, purity, and isotopic integrity of this essential analytical standard. A thorough understanding of the data and the underlying experimental protocols—HPLC for chemical purity, LC-MS for mass and isotopic distribution, and NMR for structural confirmation—is paramount for any researcher relying on this material for accurate quantitative studies. This guide provides the foundational knowledge for interpreting a **Fenoverine-d8** CoA, thereby ensuring data quality and confidence in downstream applications.

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